N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide (N-CMPF) is a small molecule inhibitor of cyclin-dependent kinase 4 (CDK4). CDK4 is a key regulator of the cell cycle and is involved in the regulation of cell proliferation, differentiation, and apoptosis. N-CMPF has been studied extensively for its potential as an anti-cancer agent due to its ability to inhibit the growth of tumor cells.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that small molecules generally interact with dna via noncovalent interaction modes , which could be a possible interaction mode for this compound
Biochemical Pathways
Compounds with similar structures have been reported to exhibit a broad range of biological activities , suggesting that this compound may also affect multiple biochemical pathways
Result of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects
Avantages Et Limitations Des Expériences En Laboratoire
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide is a promising anti-cancer agent due to its ability to inhibit the growth of tumor cells. However, there are several advantages and limitations to using this compound in laboratory experiments. One advantage of using this compound is that it is relatively stable in solution and can be stored for long periods of time without significant degradation. In addition, this compound is highly soluble in a variety of solvents, making it easy to work with in the laboratory. However, one limitation of using this compound is that it is not selective for CDK4 and may inhibit other kinases, which could lead to unwanted side effects.
Orientations Futures
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide is a promising anti-cancer agent due to its ability to inhibit the growth of tumor cells. However, there are still many unanswered questions about the mechanism of action of this compound and its potential therapeutic applications. Future research should focus on elucidating the molecular mechanism of action of this compound and exploring its potential therapeutic applications. In addition, future studies should investigate the potential side effects of this compound and the safety of using it in clinical trials. Finally, further research should be conducted to optimize the synthesis of this compound and to develop more efficient and cost-effective methods for producing the compound.
Méthodes De Synthèse
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide can be synthesized by a variety of methods. The most common method is a multi-step synthesis involving the reaction of 7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl chloride (CMPCl) and 2,4-difluorobenzamide (DFBA). This reaction produces this compound as the main product and a by-product of 4-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl chloride (CMPC).
Applications De Recherche Scientifique
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide has been studied extensively for its potential as an anti-cancer agent due to its ability to inhibit the growth of tumor cells. In particular, this compound has been shown to inhibit the growth of several human cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been studied for its potential to inhibit angiogenesis, which is the formation of new blood vessels in tumors.
Propriétés
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF2N3O2/c1-8-14(16(24)22-7-9(17)2-5-13(22)20-8)21-15(23)11-4-3-10(18)6-12(11)19/h2-7H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWJRYNYPGUNQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.